molecular formula C11H15N5S B1659103 Hydrazinecarboximidamide, 2-(1-methylethylidene)-N-[(phenylamino)thioxomethyl]- CAS No. 63467-30-1

Hydrazinecarboximidamide, 2-(1-methylethylidene)-N-[(phenylamino)thioxomethyl]-

Cat. No.: B1659103
CAS No.: 63467-30-1
M. Wt: 249.34 g/mol
InChI Key: FWFDSNTZHZXYAD-UHFFFAOYSA-N
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Description

Hydrazinecarboximidamide, 2-(1-methylethylidene)-N-[(phenylamino)thioxomethyl]- is a complex organic compound that features a hydrazinecarboximidamide core with various substituents, including a phenylamino group and a thioxomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboximidamide, 2-(1-methylethylidene)-N-[(phenylamino)thioxomethyl]- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of hydrazinecarboximidamide with isopropylidene derivatives under controlled conditions to introduce the 2-(1-methylethylidene) group. Subsequent reactions with phenylamino and thioxomethyl reagents yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboximidamide, 2-(1-methylethylidene)-N-[(phenylamino)thioxomethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Hydrazinecarboximidamide, 2-(1-methylethylidene)-N-[(phenylamino)thioxomethyl]- has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of Hydrazinecarboximidamide, 2-(1-methylethylidene)-N-[(phenylamino)thioxomethyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Hydrazinecarboximidamide, 2-methyl-
  • Hydrazinecarboximidamide, 2,2’-(1,4-phenylene)bis-
  • (2E)-2-[(1-chloro-3,4-dihydro-2-naphthalenyl)methylene]hydrazinecarboximidamide nitrate

Uniqueness

Hydrazinecarboximidamide, 2-(1-methylethylidene)-N-[(phenylamino)thioxomethyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry, where other similar compounds may not be as effective or versatile.

Properties

CAS No.

63467-30-1

Molecular Formula

C11H15N5S

Molecular Weight

249.34 g/mol

IUPAC Name

(1E)-1-[amino-(2-propan-2-ylidenehydrazinyl)methylidene]-3-phenylthiourea

InChI

InChI=1S/C11H15N5S/c1-8(2)15-16-10(12)14-11(17)13-9-6-4-3-5-7-9/h3-7H,1-2H3,(H4,12,13,14,16,17)

InChI Key

FWFDSNTZHZXYAD-UHFFFAOYSA-N

SMILES

CC(=NNC(=NC(=S)NC1=CC=CC=C1)N)C

Isomeric SMILES

CC(=NN/C(=N/C(=S)NC1=CC=CC=C1)/N)C

Canonical SMILES

CC(=NNC(=NC(=S)NC1=CC=CC=C1)N)C

Key on ui other cas no.

63467-30-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Hydrazinecarboximidamide, 2-(1-methylethylidene)-N-[(phenylamino)thioxomethyl]-
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Hydrazinecarboximidamide, 2-(1-methylethylidene)-N-[(phenylamino)thioxomethyl]-

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